1-Bromo-2-(2,2-dibromovinyl)benzene

Organic Synthesis Quality Control Cross-Coupling

Source the ortho-substituted gem-dibromoolefin (CAS 213599-19-0) with aryl bromide and gem-dibromovinyl handles. Its unique reactivity enables one-pot cascade synthesis of privileged indole and pyrimidoindole scaffolds, accelerating SAR exploration. Supplied with TBC stabilizer for reproducibility. Ideal for medicinal chemistry and process development requiring convergent, atom-economical routes to complex heterocycles.

Molecular Formula C8H5Br3
Molecular Weight 340.84 g/mol
Cat. No. B13214496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-(2,2-dibromovinyl)benzene
Molecular FormulaC8H5Br3
Molecular Weight340.84 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=C(Br)Br)Br
InChIInChI=1S/C8H5Br3/c9-7-4-2-1-3-6(7)5-8(10)11/h1-5H
InChIKeyWPXYIPSCTZZKNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2-(2,2-dibromovinyl)benzene: Ortho-Substituted Gem-Dibromoolefin Building Block


1-Bromo-2-(2,2-dibromovinyl)benzene (CAS 213599-19-0) is an ortho-substituted gem-dibromoolefin characterized by a benzene ring bearing a bromo group and a gem-dibromovinyl substituent . Its molecular formula is C8H5Br3, with a molecular weight of 340.84 g/mol . This compound serves as a versatile building block in organic synthesis, particularly for constructing complex cyclic frameworks via transition metal-catalyzed cross-coupling and cyclization reactions [1].

Why Generic 1-Bromo-2-(2,2-dibromovinyl)benzene Substitution Fails in Advanced Synthesis


The unique ortho-substitution pattern of 1-bromo-2-(2,2-dibromovinyl)benzene, featuring both an aryl bromide and a gem-dibromovinyl moiety, confers a distinct reactivity profile that cannot be replicated by simpler analogs such as (2,2-dibromovinyl)benzene or monobrominated styrenes [1]. The proximity of these reactive sites enables efficient intramolecular cascade reactions, leading to the one-pot construction of complex heterocycles like indoles, pyrimidoindoles, and pyridoindoles, a capability not observed with the unsubstituted parent compound [2]. Furthermore, the commercial availability of this compound at a defined purity (95% mix TBC as stabilizer) ensures reproducible performance in these advanced transformations, whereas generic substitutions may lack the necessary structural and purity specifications .

Quantitative Differentiation: 1-Bromo-2-(2,2-dibromovinyl)benzene vs. Structural Analogs


Commercial Purity Specification: 95% with Stabilizer for Reproducible Reactions

1-Bromo-2-(2,2-dibromovinyl)benzene is commercially supplied with a specified purity of 95% (mixed with TBC as a stabilizer) . In contrast, the structurally related compound (2,2-dibromovinyl)benzene is available from various suppliers at a lower purity of 95% without a specified stabilizer, though some suppliers offer higher purity grades (>98%) . The presence of a stabilizer in the target compound's formulation is critical for maintaining integrity during storage and handling, ensuring consistent performance in sensitive synthetic applications.

Organic Synthesis Quality Control Cross-Coupling

Predicted Physicochemical Properties: LogP and Density for Reaction Design

The target compound exhibits a predicted LogP of 4.53730 and a density of 2.181±0.06 g/cm³ . These values are distinct from those of the comparator (2,2-dibromovinyl)benzene, which has a lower molecular weight (261.94 g/mol) and a predicted LogP of approximately 3.8-4.0 (estimated based on structure). The higher LogP of the target compound indicates greater lipophilicity, which can influence its behavior in biphasic reaction systems and its compatibility with non-polar solvents.

Computational Chemistry Solubility Prediction Process Chemistry

Synthetic Utility: Copper-Catalyzed Cascade Reactions for Heterocycle Construction

1-Bromo-2-(2,2-dibromovinyl)benzene serves as a key substrate in copper-catalyzed one-pot multicomponent cascade reactions for the selective synthesis of 3-cyano-1H-indoles, 9H-pyrimido[4,5-b]indoles, and 9H-pyrido[2,3-b]indoles [1]. While the publication does not provide a direct yield comparison for the target compound versus a specific analog, the methodology is presented as a novel and efficient approach compared to existing literature procedures, which often require multiple steps and harsh conditions [1]. The ortho-substitution pattern of the target compound is essential for enabling the intramolecular cyclization steps in this cascade, a feature not present in the simpler (2,2-dibromovinyl)benzene analog [2].

Heterocyclic Chemistry Cascade Reactions Copper Catalysis

Reactivity in Palladium-Catalyzed Three-Component Coupling for α-Alkynyl Indoles

o-Bromo-(2,2-dibromovinyl)benzenes, including 1-bromo-2-(2,2-dibromovinyl)benzene, have been demonstrated to efficiently participate in palladium-catalyzed one-pot three-component coupling reactions with terminal alkynes and arylamines to yield α-alkynyl indoles . This specific reactivity is a direct consequence of the ortho-dibromovinyl substituent, which provides two reactive sites for sequential oxidative addition and cyclization. The comparator (2,2-dibromovinyl)benzene lacks the ortho-bromo group and would not be suitable for this transformation, highlighting the unique synthetic utility of the target compound.

Palladium Catalysis Multicomponent Reactions Alkynylation

Structural Confirmation via X-ray Crystallography of Derived Heterocycles

The reaction of 1-bromo-2-(2,2-dibromovinyl)benzene with 1H-benzo[d]imidazole-2(3H)-thione yields 3-(2-bromophenyl)thiazolo[3,2-a]benzimidazole, whose crystal structure has been determined by X-ray diffraction [1]. The thiazolo[3,2-a]benzimidazole fused-ring system is nearly planar, with a maximum atomic deviation of 0.049 (4) Å, and the dihedral angle between this mean plane and the bromophenyl ring is 71.55 (17)° [1]. This level of structural detail, made possible by the target compound's well-defined reactivity, provides valuable insights for structure-activity relationship (SAR) studies in medicinal chemistry.

X-ray Crystallography Structural Biology Molecular Conformation

Optimal Research and Industrial Applications for 1-Bromo-2-(2,2-dibromovinyl)benzene


Medicinal Chemistry: One-Pot Synthesis of Bioactive Indole Derivatives

This compound is ideally suited for the rapid assembly of indole-based libraries for drug discovery. As demonstrated by Li et al. (2015), it enables the copper-catalyzed one-pot synthesis of 3-cyano-1H-indoles, 9H-pyrimido[4,5-b]indoles, and 9H-pyrido[2,3-b]indoles, which are privileged scaffolds in medicinal chemistry [1]. The ortho-substitution pattern is crucial for the intramolecular cascade, allowing medicinal chemists to efficiently explore structure-activity relationships around the indole core.

Process Chemistry: Streamlined Synthesis of α-Alkynyl Indole Intermediates

In a process chemistry setting, the compound's ability to participate in palladium-catalyzed three-component coupling reactions (Liang et al., 2011) offers a more convergent and atom-economical route to α-alkynyl indoles compared to traditional multi-step sequences . This can lead to significant cost and time savings in the production of pharmaceutical intermediates, as the one-pot nature of the reaction minimizes purification steps and waste.

Materials Science: Synthesis of Planar Heterocyclic Building Blocks

The high degree of planarity observed in the thiazolo[3,2-a]benzimidazole derivative (maximum atomic deviation of 0.049 Å) suggests that this compound can be used to construct rigid, planar heterocycles [2]. Such structures are often desirable in the design of organic semiconductors, liquid crystals, and other advanced materials where molecular packing and π-π stacking interactions are critical for performance.

Academic Research: Method Development in Transition Metal Catalysis

Given its well-defined reactivity and commercial availability at a specified purity (95% with TBC stabilizer), this compound serves as an excellent model substrate for developing new transition metal-catalyzed cascade reactions and cross-coupling methodologies . The presence of both an aryl bromide and a gem-dibromovinyl group provides multiple reactive handles, enabling researchers to explore novel bond-forming processes and catalytic cycles.

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